molecular formula C22H33N7O B6460840 1-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine CAS No. 2549052-83-5

1-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

Cat. No.: B6460840
CAS No.: 2549052-83-5
M. Wt: 411.5 g/mol
InChI Key: GRFNLCYDUUJDHC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core linked via a piperidinyl-oxybutynyl chain to an isopropylpiperazine moiety. Its design likely targets protein-protein interactions or enzymatic activity, given the triazolopyridazine scaffold’s prevalence in kinase and bromodomain inhibition . The isopropylpiperazine group contributes to solubility and pharmacokinetic properties, as seen in similar molecules .

Properties

IUPAC Name

3-methyl-6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O/c1-18(2)27-15-13-26(14-16-27)10-4-5-17-30-20-8-11-28(12-9-20)22-7-6-21-24-23-19(3)29(21)25-22/h6-7,18,20H,8-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNLCYDUUJDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)OCC#CCN4CCN(CC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, linker chemistry, and terminal substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Linker/Spacer Terminal Group Key Biological Activity
Target Compound Triazolo[4,3-b]pyridazine Piperidinyl-oxybutynyl Isopropylpiperazine Putative bromodomain inhibitor
AZD5153 Triazolo[4,3-b]pyridazine Piperidinyl-phenoxyethyl Dimethylpiperazinone BET inhibitor (BRD4 IC₅₀: 5 nM)
T1–T7 Derivatives Pyridazinone Ethylacetate-hydrazone Fluorophenylpiperazine Serotonin/dopamine receptor modulation
Benzo[h]chromene Derivatives Benzo[h]chromene Variable alkyl/aryl Methoxy/chloro substituents Antimycobacterial (MIC: 2–8 µg/mL)
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines Pyrazolotriazolopyrimidine None (fused rings) Tolyl/hydrazine Kinase inhibition (unspecified)

Key Observations :

Core Heterocycle: The triazolo[4,3-b]pyridazine core in the target compound and AZD5153 enables bivalent binding to bromodomains, unlike pyridazinones or benzo[h]chromenes, which target receptors or microbial enzymes . Pyrazolotriazolopyrimidines lack the spacer-linker architecture but share fused heterocyclic systems for kinase inhibition.

Fluorophenylpiperazine derivatives use hydrazone linkers, which are pH-sensitive and less stable in vivo.

Pharmacokinetic Profiles: Isopropylpiperazine in the target compound improves aqueous solubility over AZD5153’s dimethylpiperazinone, which relies on esterase-mediated metabolism . Benzo[h]chromenes exhibit moderate bioavailability due to planar aromatic systems, limiting blood-brain barrier penetration.

Research Findings and Mechanistic Insights

Target Compound vs. AZD5153 :

  • AZD5153’s bivalent binding to BET proteins (BRD4) results in sub-nanomolar potency and tumor growth inhibition in xenografts . The target compound’s monovalent design (single triazolopyridazine core) may reduce efficacy but improve selectivity.
  • Docking studies on similar triazolopyridazines suggest that the isopropylpiperazine group forms hydrogen bonds with BRD4’s Asn140, a critical residue for acetyl-lysine recognition .

Comparison with Fluorophenylpiperazine Derivatives :

  • Compounds like T1–T7 show moderate affinity for serotonin receptors (Ki: 10–50 nM) but lack the triazolopyridazine core’s bromodomain specificity. Their hydrazone linkers are prone to hydrolysis, limiting therapeutic utility.

Antimycobacterial Activity :

  • Benzo[h]chromenes target mycobacterial enzymes (MIC: 2–8 µg/mL) but are structurally distinct from the target compound, highlighting the role of core heterocycles in dictating biological targets.

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